N-[5-methyl-1-(4-propylbenzoyl)-2(1H)-pyridinylidene]-4-propylbenzamide
Overview
Description
N-[5-methyl-1-(4-propylbenzoyl)-2(1H)-pyridinylidene]-4-propylbenzamide, commonly referred to as MPBP, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. MPBP is a pyridinylidene derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of MPBP is not fully understood, but it is thought to act through the modulation of various neurotransmitters and receptors in the brain. MPBP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been shown to have neuroprotective effects. MPBP has also been shown to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. Additionally, MPBP has been shown to decrease the levels of various inflammatory cytokines, including TNF-alpha and IL-6. MPBP has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using MPBP in lab experiments is its high potency and specificity. MPBP has been shown to have a high affinity for various receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, MPBP has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using MPBP in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MPBP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of MPBP in animal models and to identify potential side effects. Additionally, MPBP has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential use in treating inflammatory disorders such as rheumatoid arthritis. Finally, there is interest in developing new synthesis methods for MPBP that may increase its yield and purity.
Scientific Research Applications
MPBP has been studied extensively for its potential applications in the field of medicine. It has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. MPBP has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis. Additionally, MPBP has been studied for its potential use as an analgesic and has been shown to have pain-relieving effects in animal models.
properties
IUPAC Name |
N-[5-methyl-1-(4-propylbenzoyl)pyridin-2-ylidene]-4-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-4-6-20-9-13-22(14-10-20)25(29)27-24-17-8-19(3)18-28(24)26(30)23-15-11-21(7-5-2)12-16-23/h8-18H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRUMKGTJWDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N=C2C=CC(=CN2C(=O)C3=CC=C(C=C3)CCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-5-methyl-1-[(4-propylphenyl)carbonyl]pyridin-2(1H)-ylidene]-4-propylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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